molecular formula C16H24O4 B14463518 5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol CAS No. 66596-48-3

5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol

Cat. No.: B14463518
CAS No.: 66596-48-3
M. Wt: 280.36 g/mol
InChI Key: AXDIIKRMSJUGOR-VOTSOKGWSA-N
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Description

5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol is an organic compound characterized by its unique structure, which includes a hexenol backbone substituted with a methyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 5-methyl-1-pentene.

    Grignard Reaction: The key step involves a Grignard reaction where 3,4,5-trimethoxybenzaldehyde is reacted with a Grignard reagent derived from 5-methyl-1-pentene. This reaction is typically carried out in anhydrous ether under an inert atmosphere.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4,5-Trimethoxyphenyl)-2-propanone: Similar structure but with a propanone backbone.

    3,4,5-Trimethoxybenzyl alcohol: Contains the same trimethoxyphenyl group but with a benzyl alcohol backbone.

    5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-pentanol: Similar structure but with a pentanol backbone.

Uniqueness

5-Methyl-1-(3,4,5-trimethoxyphenyl)-1-hexen-3-ol is unique due to its hexenol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

66596-48-3

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

(E)-5-methyl-1-(3,4,5-trimethoxyphenyl)hex-1-en-3-ol

InChI

InChI=1S/C16H24O4/c1-11(2)8-13(17)7-6-12-9-14(18-3)16(20-5)15(10-12)19-4/h6-7,9-11,13,17H,8H2,1-5H3/b7-6+

InChI Key

AXDIIKRMSJUGOR-VOTSOKGWSA-N

Isomeric SMILES

CC(C)CC(/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O

Canonical SMILES

CC(C)CC(C=CC1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

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